5-ETHOXY-N'~2~-{(E)-1-[1-(1-NAPHTHYL)-3-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-1,3-OXAZOLE-2-CARBOHYDRAZIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-ETHOXY-N’~2~-{(E)-1-[1-(1-NAPHTHYL)-3-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-1,3-OXAZOLE-2-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of oxazole derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-ETHOXY-N’~2~-{(E)-1-[1-(1-NAPHTHYL)-3-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-1,3-OXAZOLE-2-CARBOHYDRAZIDE typically involves multi-step organic reactions. The starting materials often include 1-naphthyl, phenyl, and pyrazole derivatives, which undergo condensation reactions to form the desired oxazole ring.
Industrial Production Methods
Industrial production methods for such compounds usually involve optimizing the reaction conditions to achieve high yields and purity. This may include controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: Substitution reactions can introduce different functional groups into the molecule, modifying its properties.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, oxazole derivatives are often studied for their potential as enzyme inhibitors or receptor modulators. This compound may exhibit similar activities, making it a candidate for drug discovery and development.
Medicine
Medicinally, compounds like 5-ETHOXY-N’~2~-{(E)-1-[1-(1-NAPHTHYL)-3-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-1,3-OXAZOLE-2-CARBOHYDRAZIDE are investigated for their potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry
In the industrial sector, such compounds may be used in the development of new materials, including polymers and coatings, due to their unique chemical properties.
Wirkmechanismus
The mechanism of action of 5-ETHOXY-N’~2~-{(E)-1-[1-(1-NAPHTHYL)-3-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-1,3-OXAZOLE-2-CARBOHYDRAZIDE likely involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Oxazole Derivatives: Other compounds with the oxazole ring structure.
Pyrazole Derivatives: Compounds containing the pyrazole ring.
Naphthyl Derivatives: Compounds with the naphthyl group.
Uniqueness
What sets 5-ETHOXY-N’~2~-{(E)-1-[1-(1-NAPHTHYL)-3-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-1,3-OXAZOLE-2-CARBOHYDRAZIDE apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Eigenschaften
Molekularformel |
C26H21N5O3 |
---|---|
Molekulargewicht |
451.5g/mol |
IUPAC-Name |
5-ethoxy-N-[(E)-(1-naphthalen-1-yl-3-phenylpyrazol-4-yl)methylideneamino]-1,3-oxazole-2-carboxamide |
InChI |
InChI=1S/C26H21N5O3/c1-2-33-23-16-27-26(34-23)25(32)29-28-15-20-17-31(30-24(20)19-10-4-3-5-11-19)22-14-8-12-18-9-6-7-13-21(18)22/h3-17H,2H2,1H3,(H,29,32)/b28-15+ |
InChI-Schlüssel |
IMDRGFHWPZUSTP-RWPZCVJISA-N |
Isomerische SMILES |
CCOC1=CN=C(O1)C(=O)N/N=C/C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC5=CC=CC=C54 |
SMILES |
CCOC1=CN=C(O1)C(=O)NN=CC2=CN(N=C2C3=CC=CC=C3)C4=CC=CC5=CC=CC=C54 |
Kanonische SMILES |
CCOC1=CN=C(O1)C(=O)NN=CC2=CN(N=C2C3=CC=CC=C3)C4=CC=CC5=CC=CC=C54 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.